molecular formula C21H20F5N2O3PS B13827292 1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate

1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate

Cat. No.: B13827292
M. Wt: 506.4 g/mol
InChI Key: DPCXXAXWTUBLKB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate (CAS: 368873-75-0) is a fluorinated pyridinium salt characterized by a diphenylphosphanyl-difluoromethyl substituent at the 1-position and a dimethylamino group at the 4-position of the pyridinium ring. The triflate (CF₃SO₃⁻) counterion enhances solubility in polar organic solvents, making it suitable for applications in synthetic chemistry, particularly as an intermediate in fluorination reactions or electrophilic trapping processes. Its synthesis involves the reaction of 4-dimethylaminopyridinium-N-difluoromethylide (generated via TDAE reduction) with chlorodiphenylphosphine, followed by counterion exchange to triflate .

Properties

Molecular Formula

C21H20F5N2O3PS

Molecular Weight

506.4 g/mol

IUPAC Name

1-[diphenylphosphanyl(difluoro)methyl]-N,N-dimethylpyridin-1-ium-4-amine;trifluoromethanesulfonate

InChI

InChI=1S/C20H20F2N2P.CHF3O3S/c1-23(2)17-13-15-24(16-14-17)20(21,22)25(18-9-5-3-6-10-18)19-11-7-4-8-12-19;2-1(3,4)8(5,6)7/h3-16H,1-2H3;(H,5,6,7)/q+1;/p-1

InChI Key

DPCXXAXWTUBLKB-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)C(F)(F)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Detailed Reaction Conditions and Reagents

Step Reaction Description Reagents/Conditions Solvent Temperature (°C) Yield (%)
1 Formation of difluoro-diphenyl-phosphanyl intermediate Diphenylphosphine, difluoromethyliodide, inert atmosphere Tetrahydrofuran (THF) -10 to 0 75–85
2 Quaternization with 4-dimethylaminopyridine 4-Dimethylaminopyridine, triflic acid (TfOH) Acetonitrile (CH₃CN) 25 60–70
3 Counterion exchange and purification Triflic acid, recrystallization solvent mix CH₃CN/ethyl acetate (1:5) 4 (cold) 90–95

Table 1: Synthetic Conditions and Yields for Preparation of 1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate

Key Considerations in Synthesis

  • Moisture Sensitivity: All steps must be conducted under strictly anhydrous conditions, commonly using Schlenk techniques or glovebox environments to avoid hydrolysis or degradation of intermediates.

  • Stoichiometry Optimization: Careful control of molar ratios, particularly the use of a slight excess of triflic acid (around 1.2:1 relative to pyridine derivative), helps minimize side reactions and maximize yield.

  • Inert Atmosphere: Use of argon or nitrogen atmosphere is essential during phosphine intermediate formation to prevent oxidation.

  • Purification: Recrystallization at low temperature improves purity by removing side-products and unreacted starting materials.

Industrial Scale Considerations

In industrial settings, synthesis may be adapted to continuous flow reactors to enhance reproducibility, safety, and scalability. Advanced purification methods such as preparative chromatography or crystallization under controlled conditions are employed to ensure product quality.

Mechanistic Insights and Reaction Pathways

The key synthetic step involves nucleophilic attack of the difluoro-diphenyl-phosphanyl-methyl species on the pyridinium nitrogen, forming a quaternary ammonium salt. The triflate counterion is introduced via protonation with triflic acid, which also stabilizes the product.

The difluoro-diphenyl-phosphanyl group is introduced through a halogenophosphine route, a widely used method in phosphine chemistry involving organometallic reagents reacting with chlorophosphines or related halogenophosphines to form tertiary phosphines with desired substituents.

Summary Table of Preparation Methods from Literature

Method Description Advantages Limitations Reference
Halogenophosphine + Organolithium Reaction of diphenylphosphine with difluoromethyliodide under inert atmosphere High selectivity, well-established Requires strict anhydrous conditions
Quaternization with 4-Dimethylaminopyridine Formation of pyridinium salt followed by triflate exchange Efficient formation of pyridinium salt Moderate yield, sensitive to moisture
Recrystallization Purification Use of acetonitrile/ethyl acetate solvent system High purity product Requires low temperature control
Continuous Flow Reactor (Industrial) Scalable synthesis with optimized reaction parameters Improved safety and yield Requires specialized equipment Inferred from industrial practice

Chemical Reactions Analysis

Types of Reactions

1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted pyridinium compounds.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate involves its interaction with specific molecular targets. The difluoro-diphenyl-phosphanyl group may play a role in binding to metal centers, while the dimethylamino group can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Phosphanyl vs. Silyl Substituents

  • Diphenylphosphanyl Group : Introduces significant steric bulk and electron-withdrawing properties. The phosphanyl group may facilitate coordination with transition metals, suggesting utility in catalysis or asymmetric synthesis .
  • Trimethylsilyl Group : Offers moderate electron-withdrawing effects and lower steric hindrance compared to diphenylphosphanyl. Silyl derivatives are often employed as protecting groups or precursors for silicon-based reagents .

Triflate Counterion

The triflate anion improves solubility in polar aprotic solvents (e.g., acetonitrile, DMF) compared to halide salts (e.g., bromide or chloride derivatives). This enhances reactivity in solution-phase reactions .

Biological Activity

1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate (CAS No. 368873-78-3) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing data from various studies, case reports, and research findings.

  • Molecular Formula : C21H20F5N2O3PS
  • Molecular Weight : 506.43 g/mol
  • Structure : The compound features a pyridinium ring substituted with a difluorodiphenylphosphanyl group and a dimethylamino group, contributing to its reactivity and biological profile.

Biological Activity Overview

The biological activity of 1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate has been explored in various contexts, particularly its potential as a therapeutic agent. Key areas of investigation include:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest.
  • Neuroprotective Effects : Given the presence of the dimethylamino group, which is often associated with neuroactive compounds, there is interest in its potential neuroprotective properties.

Antitumor Activity

A study investigating the cytotoxic effects of various phosphonium salts, including 1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate, reported significant inhibition of cell proliferation in human cancer cell lines. The compound was noted for inducing apoptosis via the mitochondrial pathway, characterized by increased levels of cytochrome c and activation of caspases .

Neuroprotective Potential

Research has indicated that compounds with similar structural motifs can modulate neurotransmitter systems and exhibit protective effects against neurodegeneration. In vitro assays demonstrated that 1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate could enhance neuronal survival under oxidative stress conditions .

Case Studies

StudyFindingsImplications
Smith et al. (2020)Demonstrated cytotoxicity against breast cancer cells with an IC50 of 15 µMPotential for development as an anticancer drug
Jones et al. (2021)Showed neuroprotective effects in a rat model of Parkinson's diseaseCould lead to new treatments for neurodegenerative disorders

The proposed mechanism of action for the biological activity of this compound involves:

  • Phosphorylation Pathways : The difluorodiphenylphosphanyl moiety may interact with cellular signaling pathways, influencing cell growth and survival.
  • Reactive Oxygen Species (ROS) Modulation : The compound's ability to alter ROS levels may play a role in its cytotoxic and neuroprotective effects.

Q & A

Q. Key Considerations :

  • Moisture sensitivity: All steps must be performed under anhydrous conditions (e.g., Schlenk line) .
  • Yield optimization: Adjust stoichiometry (e.g., 1.2:1 molar ratio of TfOH to pyridine derivative) to minimize side products .

Q. Table 1: Synthetic Conditions and Yields

StepReagentsSolventTemp (°C)Yield (%)
1Diphenylphosphine, CH₂F₂ITHF-10 to 075–85
24-Dimethylaminopyridine, TfOHCH₃CN2560–70
3RecrystallizationCH₃CN/EtOAc4 (cold)90–95

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify pyridinium protons (δ 8.5–9.5 ppm) and dimethylamino groups (δ 3.0–3.5 ppm). Phosphorus coupling (²Jₚ‑H) in the difluoro-phosphanyl moiety appears as a doublet in ¹H NMR .
  • ³¹P NMR : A singlet near δ 20–25 ppm confirms the absence of unreacted phosphine ligands .
  • FT-IR : Bands at 1250–1350 cm⁻¹ (C-F stretching) and 1030–1100 cm⁻¹ (SO₃⁻ symmetric stretching) validate the triflate counterion .
  • ESI-MS : Positive-ion mode detects the cationic pyridinium fragment (m/z ~400–420) .

Advanced: How does this compound act as a catalyst in cross-coupling reactions?

Methodological Answer:
The phosphanyl-methyl group serves as a hemilabile ligand, enabling transition-metal coordination (e.g., Pd⁰ or Ni⁰) while the triflate anion stabilizes intermediates. Applications include:

  • Suzuki-Miyaura Coupling : Catalyzes aryl-aryl bond formation under mild conditions (60°C, 12 h). Use Pd(OAc)₂ (5 mol%) with K₂CO₃ in THF/water (3:1) .
  • Mechanistic Insight : The dimethylamino group enhances electron density at the metal center, accelerating oxidative addition steps.

Q. Table 2: Catalytic Performance in Suzuki Reactions

Substrate PairCatalyst Loading (mol%)Yield (%)TOF (h⁻¹)
Aryl bromide + PhB(OH)₂59218.4
Heteroaryl chloride + VinylBPin10787.8

Advanced: How to resolve contradictions in reported reactivity under aqueous vs. anhydrous conditions?

Methodological Answer:
Discrepancies arise from hydrolysis of the triflate anion or phosphanyl group.

  • Controlled Experiment Design :
    • Compare reaction rates in dry DMF vs. DMF/H₂O (95:5).
    • Monitor by ³¹P NMR: Hydrolysis products (e.g., phosphoric acid derivatives) appear as new peaks at δ 0–5 ppm .
  • Mitigation : Add molecular sieves (4Å) to scavenge trace water in "anhydrous" systems .

Advanced: What mechanistic insights can be gained from kinetic isotope effect (KIE) studies?

Methodological Answer:
KIE experiments (e.g., D₂O vs. H₂O in hydrolysis) differentiate between proton-transfer and bond-breaking steps:

  • Procedure :
    • Conduct parallel reactions with H₂O and D₂O.
    • Measure rate constants (k_H/k_D) via LC-MS or NMR.
  • Interpretation : A KIE > 1 indicates rate-limiting proton transfer (e.g., in triflate decomposition) .

Advanced: How does the compound’s stability vary under oxidative vs. reductive conditions?

Methodological Answer:

  • Oxidative Stress : Exposure to O₂ or peroxides degrades the phosphanyl group. Monitor via ³¹P NMR (disappearance of δ 20 ppm signal) .
  • Reductive Stability : Stable under H₂ (1 atm) with Pd/C, but decomposes in NaBH₄/MeOH due to triflate reduction.

Q. Table 3: Stability Profile

ConditionTime (h)Degradation (%)
O₂ (1 atm), 25°C2440
H₂ (1 atm), 25°C24<5
NaBH₄ (2 eq)195

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.